REACTION_CXSMILES
|
[Br-:1].[Br:2]CC[CH2:5][N+:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]CCCCCC)([CH3:8])[CH3:7].[OH-].[Na+]>CO>[Br-:2].[Br:1][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][N+:6]([CH3:5])([CH3:7])[CH3:8] |f:0.1,2.3,5.6|
|
Name
|
poly(allylamine)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(allylamine)
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
(3-bromopropyl)dodecyldimethylammonium bromide
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
[Br-].BrCCC[N+](C)(C)CCCCCCCCCCCC
|
Name
|
|
Quantity
|
334 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon reaching 65° C.
|
Type
|
WAIT
|
Details
|
the stirring continued at 65° C. for an additional 2 hours for each aliquot
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
the stirring continued at 65° C. for an additional 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
[Br-].BrCCCCCC[N+](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |